molecular formula C4H4O3S B13114940 Furan-3-sulfinicacid

Furan-3-sulfinicacid

Cat. No.: B13114940
M. Wt: 132.14 g/mol
InChI Key: NHHYNCKTTVXUMU-UHFFFAOYSA-N
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Description

Furan-3-sulfinic acid is an organic compound that belongs to the class of furan derivatives It is characterized by a furan ring, which is a five-membered aromatic ring containing one oxygen atom, and a sulfinic acid group attached to the third carbon of the ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Furan-3-sulfinic acid can be synthesized through several methods. One common approach involves the oxidation of furan-3-thiol using oxidizing agents such as hydrogen peroxide or sodium periodate. The reaction typically occurs under mild conditions and yields furan-3-sulfinic acid as the primary product .

Industrial Production Methods

Industrial production of furan-3-sulfinic acid often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include the use of catalysts to enhance the reaction rate and selectivity. Additionally, purification steps such as crystallization or distillation are employed to obtain high-purity furan-3-sulfinic acid .

Chemical Reactions Analysis

Types of Reactions

Furan-3-sulfinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

Scientific Research Applications

Furan-3-sulfinic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of furan-3-sulfinic acid involves its ability to interact with various molecular targets. The sulfinic acid group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. This interaction can affect various biochemical pathways, making furan-3-sulfinic acid a valuable tool in biochemical research .

Comparison with Similar Compounds

Similar Compounds

  • Furan-2-sulfinic acid
  • Furan-3-sulfonic acid
  • Furan-2-sulfonic acid

Uniqueness

Furan-3-sulfinic acid is unique due to the position of the sulfinic acid group on the furan ring, which imparts distinct chemical reactivity and biological activity compared to its isomers and other furan derivatives. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C4H4O3S

Molecular Weight

132.14 g/mol

IUPAC Name

furan-3-sulfinic acid

InChI

InChI=1S/C4H4O3S/c5-8(6)4-1-2-7-3-4/h1-3H,(H,5,6)

InChI Key

NHHYNCKTTVXUMU-UHFFFAOYSA-N

Canonical SMILES

C1=COC=C1S(=O)O

Origin of Product

United States

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